2,6-Di-tert-butylpyran

Description

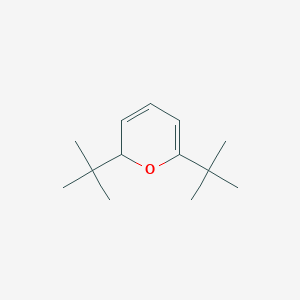

Structure

3D Structure

Properties

Molecular Formula |

C13H22O |

|---|---|

Molecular Weight |

194.31 g/mol |

IUPAC Name |

2,6-ditert-butyl-2H-pyran |

InChI |

InChI=1S/C13H22O/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6/h7-10H,1-6H3 |

InChI Key |

KCUIIVDHDWZNAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1C=CC=C(O1)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Di Tert Butylpyran and Its Derivatives

Synthesis of 2,6-Di-tert-butylpyrylium Salts

Pyrylium (B1242799) salts are cationic, six-membered aromatic heterocycles containing one oxygen atom. They are key precursors for the synthesis of a wide array of other heterocyclic and carbocyclic systems. The preparation of 2,6-di-tert-butyl substituted pyrylium salts typically requires robust reaction conditions to overcome the steric hindrance of the bulky alkyl groups.

Preparations from Pivalic Acid Derivatives

A direct and efficient method for synthesizing substituted pyrylium salts is the diacylation of a three-carbon synthon, often an olefin or its equivalent, using an acid anhydride (B1165640) or acyl halide in the presence of a strong acid catalyst. For the synthesis of 2,6-di-tert-butylated pyrylium salts, derivatives of pivalic acid are the acylating agents of choice.

One of the most common approaches involves the reaction between tert-butyl methyl ketone (pinacolone) and pivalic anhydride. In this reaction, which proceeds via a (C₂ + C₃) condensation pattern, pinacolone (B1678379) provides the three-carbon backbone, and pivalic anhydride provides the two acyl groups that form the remainder of the ring. The reaction is promoted by strong acids such as perchloric acid or tetrafluoroboric acid, which facilitate the necessary condensation and dehydration-cyclization steps. The strong acid protonates the carbonyl groups, activating them towards nucleophilic attack and ultimately leading to the formation of the stable aromatic pyrylium cation.

The reaction can be summarized as follows: tert-butyl methyl ketone + Pivalic anhydride --(Acid Catalyst)--> 2,6-Di-tert-butyl-4-methylpyrylium salt

The choice of acid catalyst is crucial for achieving high yields, with perchloric acid often being used to precipitate the pyrylium salt as its stable perchlorate (B79767) form.

Table 1: Synthesis of 2,6-Di-tert-butyl-4-methylpyrylium Perchlorate This table summarizes typical results for the acid-catalyzed condensation.

| C3-Synthon | Acylating Agent | Acid Catalyst | Product | Reported Yield |

| tert-Butyl methyl ketone | Pivalic anhydride | 70% Perchloric acid (HClO₄) | 2,6-Di-tert-butyl-4-methylpyrylium perchlorate | ~75% |

| tert-Butyl methyl ketone | Pivalic anhydride | Tetrafluoroboric acid (HBF₄) | 2,6-Di-tert-butyl-4-methylpyrylium tetrafluoroborate | ~70% |

Multistep Synthetic Routes

While one-pot condensations are effective, multistep sequences offer greater control and can be adapted for precursors that are incompatible with harsh acidic conditions. A prominent multistep route involves the synthesis and subsequent cyclization of a 1,5-diketone. The key intermediate for 2,6-di-tert-butylpyrylium is 2,2,6,6-tetramethylheptane-3,5-dione.

The synthesis proceeds in two main stages:

Formation of the 1,5-Diketone: The diketone, 2,2,6,6-tetramethylheptane-3,5-dione, is prepared via a base-catalyzed Claisen condensation. The reaction typically involves the self-condensation of ethyl pivalate (B1233124) or the cross-condensation of ethyl pivalate with pinacolone using a strong base like sodium amide or sodium hydride.

Cyclization to the Pyrylium Salt: The purified 1,5-diketone is then subjected to an acid-catalyzed cyclization and dehydration. However, simple dehydration is insufficient to form the aromatic pyrylium ring from the corresponding dihydropyran intermediate. A hydride abstraction step is required. This is commonly achieved by including a hydride acceptor, such as the triphenylmethyl (trityl) cation (generated from triphenylmethanol (B194598) in strong acid) or by using excess sulfuric acid which can act as an oxidizing agent at elevated temperatures. The reaction with a trityl salt is generally cleaner and proceeds in higher yield.

This method provides a high-purity product, as the precursor diketone can be isolated and purified before the final ring-forming step.

Anionic Condensation Approaches

Anionic reaction pathways provide an alternative to acid-catalyzed methods, leveraging the reactivity of carbanions generated by strong bases. These approaches are particularly useful for constructing the carbon skeleton under milder thermal conditions.

A representative anionic strategy for building the 2,6-di-tert-butylpyran framework involves the reaction of lithiated pinacolone with an acylating agent.

Enolate Formation: Pinacolone is deprotonated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to quantitatively generate the corresponding lithium enolate.

Acylation: The enolate is then treated with an acyl donor, such as pivaloyl chloride. This reaction forms the 1,3-diketone, 2,2,6,6-tetramethylheptane-3,5-dione. This step must be carefully controlled to prevent self-condensation of the enolate or di-acylation.

Cyclization: The resulting diketone is not a 1,5-diketone and cannot directly cyclize to a pyrylium salt. To complete the synthesis, this 1,3-diketone must be condensed with another three-carbon fragment. For example, it can be reacted with the enolate of acetone. The resulting intermediate can then be cyclized under acidic conditions to yield a 2,6-di-tert-butyl-4-methylpyrylium salt.

This modular approach allows for the synthesis of asymmetrically substituted pyrylium salts by varying the enolate and acylating agent components.

Synthesis of 2,6-Di-tert-butylpyran-4-one and Related Oxo-Derivatives

Pyran-4-ones (γ-pyrones) are important heterocyclic ketones that serve as precursors to pyrylium salts (via reduction and dehydration) and pyran-4-ylidene derivatives (via condensation). The synthesis of pyran-4-ones with tert-butyl substituents often relies on the cyclization of acyclic polycarbonyl compounds.

Synthetic Routes to 2-tert-butyl-pyran-4-one

The synthesis of the mono-substituted 2-tert-butyl-pyran-4-one requires a strategy that precisely controls the placement of the bulky group. A robust method involves the construction and cyclization of a 1,3,5-triketone equivalent.

A well-established route utilizes the dianion of ethyl acetoacetate (B1235776) as a key building block.

Dianion Formation: Ethyl acetoacetate is treated with two equivalents of a strong base, typically sodium hydride followed by n-butyllithium, to generate the C2/C4 dianion.

Selective Acylation: The more reactive C4 carbanion (the terminal position) is selectively acylated by adding one equivalent of pivaloyl chloride at low temperature. This step introduces the tert-butylcarbonyl group at the C5 position of the final pyranone ring.

Cyclization and Hydrolysis: The resulting β-keto ester is not isolated but is directly subjected to acid-catalyzed cyclization. Treatment with aqueous acid protonates the intermediate, promotes intramolecular condensation between the terminal methyl group and the newly introduced ketone, and hydrolyzes the ester. The subsequent dehydration leads to the formation of the 2-tert-butyl-pyran-4-one ring.

This method is highly effective for producing asymmetrically substituted pyran-4-ones, providing good yields of the target 2-tert-butyl-pyran-4-one.

Preparation of Pyran-4-ylidene Compounds with Tert-Butyl Substitution

Pyran-4-ylidene compounds feature an exocyclic double bond at the C4 position of the pyran ring. They are synthesized primarily from two key precursors: 2,6-di-tert-butylpyran-4-one or C4-alkylated 2,6-di-tert-butylpyrylium salts.

The most versatile method is the Knoevenagel condensation of 2,6-di-tert-butylpyran-4-one with active methylene (B1212753) compounds. These are compounds containing a CH₂ group flanked by two electron-withdrawing groups (e.g., -CN, -COOR), which makes the methylene protons acidic.

The reaction involves mixing 2,6-di-tert-butylpyran-4-one with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a catalytic amount of a weak base like piperidine (B6355638) or pyridine (B92270). The base facilitates the deprotonation of the active methylene compound, generating a nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon of the pyran-4-one. The resulting adduct then undergoes dehydration to yield the thermodynamically stable pyran-4-ylidene product. The steric bulk of the tert-butyl groups at the C2 and C6 positions does not significantly hinder the reaction at the remote C4 position.

Table 2: Knoevenagel Condensation of 2,6-Di-tert-butylpyran-4-one This table illustrates the synthesis of various pyran-4-ylidene derivatives.

| Active Methylene Compound | Base/Catalyst | Solvent | Product | Reported Yield |

| Malononitrile | Piperidine | Ethanol (B145695) | (2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)malononitrile) | >90% |

| Ethyl cyanoacetate | Piperidine | Benzene | Ethyl 2-cyano-2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)acetate | ~85% |

| Barbituric Acid | Pyridine | Acetic Anhydride | 5-(2,6-di-tert-butyl-4H-pyran-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | ~80% |

Another route involves the deprotonation of a 4-alkylpyrylium salt. For instance, treatment of 2,6-di-tert-butyl-4-methylpyrylium perchlorate with a non-nucleophilic base (e.g., triethylamine) abstracts a proton from the C4-methyl group to form 2,6-di-tert-butyl-4-methylenepyran, a simple pyran-4-ylidene.

Chemical Reactivity and Mechanistic Studies of 2,6 Di Tert Butylpyran Derivatives

Reactivity of Pyrylium (B1242799) Cations

Pyrylium salts are notable for their high tendency to form and their significant reactivity towards nucleophiles. tandfonline.com The pyrylium ring, while possessing aromatic character, is electron-deficient due to the electronegative oxygen heteroatom, making it susceptible to nucleophilic attack. researchgate.netthieme-connect.de The presence of 2,6-di-tert-butyl substituents imparts considerable steric hindrance, which plays a crucial role in directing the course of these reactions.

Nucleophilic Addition Reactions

The reaction of 2,6-di-tert-butylpyrylium cations with nucleophiles is a cornerstone of their chemistry. researchgate.netwikipedia.orgresearchgate.net The positive charge on the pyrylium ring is primarily localized at the α (2, 6) and γ (4) positions, making these sites the primary targets for nucleophilic attack. researchgate.net

In the case of 2,6-di-tert-butyl-4-substituted pyrylium cations reacting with methoxide (B1231860) ions, both kinetic and thermodynamic products are observed. lookchem.com The reaction initially leads to a kinetically controlled mixture of 2H- and 4H-adducts. acs.org However, at room temperature, these equilibrate to form the thermodynamically more stable 2H-adducts exclusively. acs.org The steric bulk of the substituent at the 4-position influences the initial site of attack. For instance, with smaller substituents like hydrogen or methyl at the 4-position, the kinetically favored product is the 4H-adduct. lookchem.com As the steric hindrance of the 4-substituent increases, a mixture of 2H and 4H adducts is formed under kinetic control. lookchem.com

The steric hindrance provided by the tert-butyl groups at the 2 and 6 positions generally directs nucleophilic attack to the less hindered 4-position, especially with bulky nucleophiles. However, the electronic nature of the nucleophile and reaction conditions also play a significant role.

Below is a table summarizing the kinetic and equilibrium constants for the reaction of various 4-substituted 2,6-di-tert-butylpyrylium cations with methoxide in methanol (B129727) at 25°C.

| 4-Substituent (R) | k4 (M-1s-1) | K4 (M-1) | k2 (M-1s-1) | K2 (M-1) |

| H | 4.8 x 106 | 1.1 x 105 | 1.1 x 104 | 2.0 x 108 |

| Me | 1.9 x 106 | 2.7 x 104 | 1.4 x 104 | 1.2 x 108 |

| t-Bu | 2.5 x 105 | 1.8 x 102 | 1.7 x 104 | 1.8 x 108 |

| Et3C | 1.1 x 105 | 1.8 x 101 | 1.5 x 104 | 2.5 x 108 |

| Ph | 1.3 x 106 | 1.2 x 104 | 1.5 x 104 | 2.3 x 108 |

| Data derived from studies on methoxide attachment to 4-substituted 2,6-di-tert-butylpyrylium cations. lookchem.com |

One-Electron Reduction and Formation of Pyranyl Free Radicals

Pyrylium cations can undergo one-electron reduction to form the corresponding pyranyl free radicals. thieme-connect.de These radicals are often transient species, but the steric bulk of the 2,6-di-tert-butyl groups can contribute to their stability, in some cases allowing for their characterization by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. thieme-connect.de For instance, the 2,4,6-tri-tert-butylpyranyl radical is stable enough for its hyperfine coupling constants to be determined. thieme-connect.de

The formation of these radicals can be achieved through various methods, including electrochemical reduction or reaction with reducing agents. nih.gov The initial radical formed upon one-electron reduction is often not stable and may undergo further reactions. nih.gov The stability and subsequent reactivity of the pyranyl radical are influenced by the substitution pattern on the pyrylium ring.

Steric Effects on Acidity and Basicity of Pyrylium Systems

The steric hindrance imposed by the 2,6-di-tert-butyl groups has a profound effect on the acidity and basicity of related pyridine (B92270) systems, and these principles can be extended to understand the properties of pyrylium salts. stackexchange.comwikipedia.org For instance, 2,6-di-tert-butylpyridine (B51100) is a significantly weaker base than pyridine in aqueous solution due to the steric hindrance around the nitrogen atom, which impedes solvation of the corresponding pyridinium (B92312) ion. stackexchange.com

Electrochemical Studies and Apparent Ionization Constants (pK'a) for Pyrylium Salts

Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the redox properties and electronic structure of pyrylium salts. frontiersin.orgnrc.govosti.gov The reduction potentials of pyrylium salts can provide insights into their electron-accepting ability and the stability of the resulting radicals. acs.org

The apparent ionization constants (pK'a) of pyrylium salts are a measure of their acidity. The steric hindrance from the 2,6-di-tert-butyl groups can influence the pK'a values by affecting the stability of the pyrylium cation and its conjugate base. In a related system, the introduction of two tert-butyl groups at the 2 and 6 positions of phenol (B47542) significantly increases its pK'a, an effect attributed to severe steric inhibition of solvation of the phenoxide anion. rsc.org A similar trend can be expected for pyrylium systems, where steric hindrance can affect the solvation and stability of the charged species, thereby influencing the equilibrium constants.

The pK'a of the conjugate acid of 2,6-di-tert-butylpyridine is reported as 3.58 in 50% aqueous ethanol (B145695), which is lower than that of pyridine (4.38), highlighting the impact of steric hindrance on basicity. stackexchange.com This effect is attributed to the steric strain associated with the protonation of the sterically hindered nitrogen atom. stackexchange.com

Below is a table showing the pKa values of some relevant substituted pyridines, illustrating the effect of steric hindrance.

| Compound | pKa of Conjugate Acid |

| Pyridine | 4.38 |

| 2,6-Dimethylpyridine | 5.77 |

| 2,6-Diisopropylpyridine | 5.34 |

| 2,6-Di-tert-butylpyridine | 3.58 |

| pKa values determined in 50% aqueous ethanol at 25°C. stackexchange.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of 2,6-Di-tert-butylphenol.

The ¹H NMR spectrum of 2,6-Di-tert-butylphenol is characterized by distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the bulky tert-butyl groups. The tert-butyl groups, containing nine equivalent protons each, typically produce a sharp and intense signal, which is a characteristic feature in the NMR spectra of such molecules nih.gov. The chemical shifts provide information about the electronic environment of the protons.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The signals for the aromatic carbons, the carbon bearing the hydroxyl group, and the quaternary and methyl carbons of the tert-butyl groups appear at distinct chemical shifts.

Table 1: Typical NMR Chemical Shifts (δ) for 2,6-Di-tert-butylphenol Note: Exact chemical shifts can vary based on the solvent used.

| Atom | Type | Typical Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ¹H | ~7.0-7.2 |

| Aromatic C-H | ¹³C | ~123-127 |

| Aromatic C-O | ¹³C | ~152 |

| Aromatic C-C(CH₃)₃ | ¹³C | ~136 |

| Hydroxyl OH | ¹H | ~4.5-5.5 |

| tert-butyl C(CH₃)₃ | ¹³C | ~34 |

| tert-butyl C(CH₃)₃ | ¹³C | ~30 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Phenoxyl Radical Characterization

When 2,6-Di-tert-butylphenol acts as an antioxidant, it can form a stable phenoxyl radical. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique used to study such paramagnetic species, providing information on the delocalization of the unpaired electron.

The interaction between the unpaired electron's spin and the magnetic moments of nearby nuclei, such as protons, leads to the splitting of the EPR signal, a phenomenon known as hyperfine coupling libretexts.org. The magnitude of this splitting is given by the hyperfine coupling constant (A), which is directly proportional to the electron spin density at the nucleus nih.gov. For the 2,6-di-tert-butylphenoxyl radical, hyperfine coupling primarily occurs with the protons on the aromatic ring. Analysis of these constants reveals the extent to which the unpaired electron is distributed across the molecular structure.

| Interacting Nucleus | Isotropic Hyperfine Coupling Constant (A_iso) |

|---|---|

| Para-proton | ~6-10 G |

| Ortho-protons | ~2-5 G |

Advanced Rotational Spectroscopy for Structural Analysis

High-resolution rotational spectroscopy, particularly in combination with supersonic jet expansions, offers an exceptionally precise method for determining the molecular structure and internal dynamics of molecules in the gas phase, free from intermolecular interactions nih.govmdpi.com.

The rotational spectrum of 2,6-Di-tert-butylphenol is notably complex due to large-amplitude internal motions unibo.it. The spectrum exhibits a significant splitting of transitions into distinct groups separated by approximately 190 MHz mdpi.comunibo.it. This primary splitting is attributed to a quantum mechanical tunnelling effect arising from the torsional motion of the hydroxyl group between two equivalent positions in the plane of the ring mdpi.comnih.gov. This motion is governed by a double-minimum potential energy function with a barrier of about 1000(100) cm⁻¹ unibo.itnih.govresearcher.life.

Furthermore, each of these components is split again into three finer components with separations of less than 1 MHz unibo.itresearcher.life. This subtle three-fold fine structure is plausibly associated with the internal rotational motions within the tert-butyl groups, though a complete understanding requires further investigation unibo.itnih.govresearcher.life.

Table 3: Summary of Spectroscopic Findings for 2,6-Di-tert-butylphenol

| Spectroscopic Technique | Key Finding | Significance |

|---|---|---|

| Rotational Spectroscopy | Observation of spectral doubling (~190 MHz) | Confirms large-amplitude torsional motion and tunnelling of the hydroxyl group mdpi.comunibo.it. |

| Rotational Spectroscopy | Three-fold fine splitting (<1 MHz) | Suggests internal dynamics associated with the tert-butyl groups unibo.itresearcher.life. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Equilibrium Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying compounds with chromophores—parts of a molecule that absorb light in the UV-visible range. The pyran ring system, particularly if it is part of a conjugated system, can be analyzed using this method. The absorption of UV or visible radiation corresponds to the excitation of outer electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). science-softcon.de

For a molecule like 2,6-di-tert-butylpyran, the expected electronic transitions would likely involve n → π* and π → π* transitions. wikipedia.orgutoronto.ca

π → π* Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in compounds with unsaturated groups, such as double bonds. These transitions usually have high molar absorptivities. wikipedia.org

n → π* Transitions: These involve the excitation of an electron from a non-bonding orbital (like the lone pairs on the oxygen atom in the pyran ring) to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivities compared to π → π* transitions. wikipedia.orgutoronto.ca

The extent of conjugation in the molecule significantly influences the absorption wavelength (λmax). As conjugation increases, the energy gap between the HOMO and LUMO decreases, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift). utoronto.ca

UV-Vis spectroscopy is also instrumental in studying chemical equilibria. For instance, the equilibrium between a pyran and its corresponding pyrylium (B1242799) cation, often involving a pseudobase intermediate, can be monitored. Changes in pH or solvent polarity can shift the equilibrium, leading to distinct changes in the UV-Vis spectrum as the concentration of each species changes. Each species in the equilibrium (pyran, pseudobase, pyrylium ion) would be expected to have a unique absorption spectrum, allowing for the determination of equilibrium constants (such as pKa values).

Table 1: General UV-Vis Absorption Data for Relevant Chromophores (Note: This table is illustrative and does not represent experimental data for 2,6-Di-tert-butylpyran.)

| Chromophore System | Typical λmax (nm) | Type of Transition |

| Isolated C=C | < 200 | π → π |

| Conjugated Diene | 215 - 260 | π → π |

| Unsaturated Ketone | 210 - 330 | π → π* and n → π |

| Aromatic Ring | 200 - 280 | π → π |

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique, meaning it typically generates intact molecular ions with minimal fragmentation. This is particularly useful for determining the accurate molecular mass of the analyte.

In a typical ESI-MS experiment, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then guided into the mass analyzer.

For 2,6-di-tert-butylpyran, ESI-MS in positive ion mode would be expected to produce a protonated molecule, [M+H]+, or adducts with other cations present in the solvent, such as sodium [M+Na]+ or potassium [M+K]+. The mass analyzer would then separate these ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) can be employed to gain structural information. In this technique, the molecular ion of interest is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable clues about the compound's structure, such as the loss of the tert-butyl groups or cleavage of the pyran ring.

Table 2: Expected Molecular Ions for 2,6-Di-tert-butylpyran in ESI-MS (Note: This table is based on theoretical calculations for the molecular formula C13H22O and does not represent experimental data.)

| Ion Species | Description | Theoretical m/z |

| [M]+• | Molecular Ion | 194.1671 |

| [M+H]+ | Protonated Molecule | 195.1749 |

| [M+Na]+ | Sodium Adduct | 217.1568 |

| [M+K]+ | Potassium Adduct | 233.1308 |

Computational and Theoretical Investigations

Prediction of Electrical Charge Distribution

The prediction of the electrical charge distribution within the 2,6-Di-tert-butylpyran molecule would be achieved through population analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These theoretical tools partition the total electron density among the constituent atoms, providing a quantitative measure of the partial atomic charges. This information is crucial for understanding the molecule's polarity, electrostatic potential, and its propensity for intermolecular interactions. A detailed charge distribution map would highlight the electrophilic and nucleophilic sites within the molecule, offering predictions about its reactive behavior.

Theoretical Modeling of Radical Species and Hyperfine Interactions

Should 2,6-Di-tert-butylpyran form radical species, theoretical modeling would be employed to study their properties. Computational methods would be used to calculate the spin density distribution within the radical, identifying the location of the unpaired electron. Furthermore, these models would allow for the prediction of hyperfine coupling constants, which are experimentally measurable parameters in Electron Paramagnetic Resonance (EPR) spectroscopy. The theoretical prediction of hyperfine interactions provides a powerful tool for the identification and characterization of radical species.

Analysis of Torsional Potentials and Large Amplitude Motions

The conformational flexibility of 2,6-Di-tert-butylpyran, particularly concerning the rotation of the tert-butyl groups, would be investigated through the analysis of its torsional potentials. By systematically rotating the tert-butyl groups and calculating the corresponding energy changes, a potential energy surface can be constructed. This analysis would reveal the barriers to internal rotation and identify the most stable conformations of the molecule. Understanding these large amplitude motions is important for a complete description of the molecule's dynamics and its spectroscopic properties.

Advanced Applications and Functional Materials Development

Role as Synthetic Intermediates and Reagents

2,6-Di-tert-butylpyran is a precursor to the highly reactive 2,6-di-tert-butylpyrylium cation. Pyrylium (B1242799) salts are six-membered heterocyclic compounds containing a positively charged oxygen atom, making them potent electrophiles. semanticscholar.orgyoutube.com This inherent reactivity allows them to act as versatile intermediates in the synthesis of a wide array of other molecular structures. semanticscholar.orgresearchgate.net The synthesis of the pyrylium ring system often involves the cyclization of a 1,5-dicarbonyl precursor, which can be generated in situ from simpler starting materials. scribd.comresearchgate.net

While a direct synthesis of pyrylotrimethinecyanine from 2,6-Di-tert-butylpyran is not extensively detailed, the pathway proceeds through the corresponding pyrylium salt. Pyrylium salts are key intermediates in the synthesis of various heterocyclic compounds, including cyanine (B1664457) dyes. researchgate.net The general strategy involves the reaction of a pyrylium salt with a suitable nucleophile.

The formation of cyanine dyes, which are characterized by a polymethine bridge between two nitrogen-containing heterocycles, can be achieved using pyrylium precursors. For instance, heptamethine pyrylium dyes, a class of cyanine dyes with near-infrared (NIR) absorption, have been synthesized, demonstrating the utility of the pyrylium core in constructing extended π-conjugated systems. researchgate.net The synthesis typically involves the condensation of a pyrylium salt, which possesses an activated methyl or methylene (B1212753) group at the 2- or 4-position, with a second heterocyclic component. The high electrophilicity of the pyrylium ring facilitates these condensation reactions, leading to the formation of the characteristic polymethine chain.

Specific applications of 2,6-Di-tert-butylpyran as a reagent in the synthesis of methylated carbohydrates have not been identified in the available research. The field of carbohydrate chemistry relies heavily on the strategic use of protecting groups to differentiate the multiple hydroxyl functionalities present on a sugar ring. nih.gov Common protecting groups include silyl (B83357) ethers, benzyl (B1604629) ethers, and acyl esters, which are chosen for their specific stability and cleavage conditions. While pyran rings are the core structure of pyranose sugars, the use of a substituted pyran derivative like 2,6-Di-tert-butylpyran as an external reagent for methylation is not a documented method.

There is no available information detailing the use of 2,6-Di-tert-butylpyran in silylation studies. Silylation is a common chemical process for protecting hydroxyl groups in alcohols and phenols, utilizing various organosilane reagents. ccspublishing.org.cn The reactivity in silylation is influenced by the steric hindrance of the groups attached to the silicon atom and the substrate. ccspublishing.org.cnchem-station.com Silyl ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS), and tert-butyldiphenylsilyl (TBDPS) ethers, are widely used as protecting groups in organic synthesis, including complex carbohydrate chemistry, due to their specific stabilities and orthogonal nature to other protecting groups. wikipedia.orgnih.govorganic-chemistry.org The role of 2,6-Di-tert-butylpyran in this context has not been explored.

Pyrylium salts derived from pyran precursors can be incorporated into polymer structures to create functional materials for organic synthesis. nih.gov These polymer-supported reagents offer advantages such as ease of separation from the reaction mixture and potential for recyclability. nih.gov

Pyrylium salts have gained significant attention as potent visible-light photoredox catalysts and photoinitiators in various polymerization processes. researchgate.netacs.org For example, 2,4,6-triarylpyrylium salts have been successfully employed in photoinduced cationic Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of vinyl ethers. acs.orgnih.govtue.nl By anchoring the pyrylium salt moiety to a polymer backbone, a heterogeneous photocatalyst can be developed. The condensation reaction between bis-pyrylium salts and primary diamines is a known method for producing poly(pyridinium salt)s, which are cationic polymers with the charged pyridinium (B92312) ring integrated into the polymer backbone. semanticscholar.orgnih.gov These materials have potential applications in various fields due to their unique electronic properties. semanticscholar.org

| Application Area | Pyran/Pyrylium Derivative Role | Key Reaction Type |

| Polymer Synthesis | Photoinitiator / Photocatalyst | Photoinduced RAFT Polymerization |

| Functional Polymers | Monomer / Building Block | Condensation Polymerization |

| Heterogeneous Catalysis | Polymer-Supported Catalyst | Photoredox Catalysis |

Development of Nonlinear Optical (NLO) Materials with Pyran Scaffolds

Nonlinear optical (NLO) materials are crucial for modern technologies like optical computing, data storage, and telecommunications. nih.gov Organic molecules with donor-π-acceptor (D-π-A) architectures are particularly promising for NLO applications due to their potential for large intramolecular charge transfer, which is a key determinant of NLO response. nih.gov

Strategies for Inducing Acentric Order in Polymers for Macroscopic NLO Response

The development of materials with a significant macroscopic nonlinear optical (NLO) response is crucial for applications in electro-optic devices. A key requirement for second-order NLO activity is the arrangement of chromophores in a non-centrosymmetric, or acentric, order. In polymeric materials, this is typically achieved through electric-field poling. During this process, a polymer film containing NLO chromophores is heated above its glass transition temperature and a strong DC electric field is applied. This field aligns the dipolar chromophores, and the alignment is then locked in by cooling the material back below its glass transition temperature.

However, strong intermolecular electrostatic interactions between chromophores with large dipole moments can lead to the formation of centrosymmetric aggregates, which diminishes the macroscopic NLO response. Overcoming this challenge is a primary focus of materials design. Strategies to induce and stabilize acentric order include:

Chromophore Shape Modification: Altering the shape of chromophores, for instance, by making them more spherical, can inhibit the close approach that leads to aggregation. nih.gov

Site Isolation: By covalently attaching the chromophore to a polymer backbone, it is possible to physically prevent them from getting too close to one another. This "site isolation" principle is a key strategy in designing effective NLO polymers.

Crosslinking: Creating a crosslinked polymer network after the poling process can provide long-term stability to the induced acentric order. This can be achieved by using reactive polymers that undergo crosslinking reactions during or after poling, effectively locking the aligned chromophores in place. ibm.com

Pulsed Electric Fields: The use of pulsed electric fields with higher strength than the static poling field can help to break up chromophore aggregates, allowing for a more effective alignment and a higher degree of acentric order to be achieved. nih.gov

The investigation into these strategies aims to maximize the macroscopic NLO effect by optimizing the orientation of individual chromophores within the polymer matrix. researchgate.net

Photosensitizer Applications of Pyrylium Salts

Pyrylium salts, the cationic analogs of pyrans, possess unique photophysical properties that make them suitable for a variety of applications, including as photosensitizers. researchgate.netrsc.org Their strong absorption coefficients and the tunability of their optical properties allow them to be used in processes that are initiated by light. researchgate.net As photosensitizers, they can absorb light and transfer the energy to other molecules, initiating photochemical reactions.

One of the significant applications of pyrylium salts as photosensitizers is in photodynamic therapy (PDT). In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors. When irradiated with light of a specific wavelength, the photosensitizer generates reactive oxygen species, like singlet oxygen, which are toxic to the surrounding cells.

Research into chalcogenopyrylium dyes has shown their potential in PDT. For instance, a selenopyrylium (B14756774) dye was found to be phototoxic to cancer cells and demonstrated potent in vivo activity in treating tumors in animal models. nih.gov This particular study highlighted that the mitochondria appear to be a primary target of the photosensitized damage. nih.gov The quantum yields of singlet oxygen generation for thio-, seleno-, and telluropyrylium dyes were found to be 0.013, 0.029, and 0.030, respectively, indicating their efficiency as photosensitizers. nih.gov

Furthermore, pyrylium salts are utilized as photocatalysts in organic synthesis and in photoinduced polymerization processes. nih.govacs.org Their ability to initiate reactions upon exposure to visible light makes them valuable in developing greener and more efficient chemical transformations. nih.gov

Biological Applications of Pyran-Containing Compounds

The pyran ring is a structural motif found in numerous biologically active compounds, and its derivatives are extensively studied for their therapeutic potential. nih.govresearchgate.net

Derivatives in Antifungal Research

Pyran derivatives have emerged as a promising class of compounds in the search for new antifungal agents. The rise of drug-resistant fungal strains necessitates the development of novel therapeutics, and pyran-based molecules have shown significant activity against a range of pathogenic fungi. benthamdirect.comresearchgate.net

The antifungal efficacy of pyran derivatives is often evaluated through in vitro assays that measure their ability to inhibit the growth of fungal species like Candida albicans and Aspergillus niger. benthamdirect.com The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, representing the lowest concentration of the compound that prevents visible fungal growth.

Recent research has focused on the synthesis of novel pyran derivatives and the evaluation of their antifungal properties. For example, a series of pyranopyrazole and pyrazolo-pyrano-pyrimidine derivatives were synthesized and tested against C. albicans and A. niger, with some compounds showing a high zone of inhibition. benthamdirect.com Another study on fused pyrano[2,3-b]pyridine derivatives reported effective to moderate action against Aspergillus fumigatus and Candida albicans. ekb.eg

The mechanism of action for these compounds can vary, but some are designed to target specific fungal enzymes, such as 14α-demethylase, which is crucial for fungal cell membrane integrity. benthamdirect.com The structural diversity of pyran derivatives allows for the fine-tuning of their biological activity, making them a versatile scaffold for the development of new antifungal drugs. nih.govfrontiersin.org

Below is a table summarizing the antifungal activity of selected pyran derivatives from a representative study.

| Compound | Test Organism | MIC (µg/mL) |

| Derivative A | Candida albicans | 62.5 |

| Derivative B | Candida albicans | 125 |

| Derivative C | Aspergillus niger | 250 |

| Ketoconazole (Reference) | Candida albicans | >1000 |

| Amphotericin B (Reference) | Candida albicans | 1.95 |

This table is generated for illustrative purposes based on data patterns in cited literature. Specific MIC values can be found in the referenced studies. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.